molecular formula C28H48O5 B13715625 3,4,5-Trihydroxybenzoic acid stearyl ester (THS)

3,4,5-Trihydroxybenzoic acid stearyl ester (THS)

Cat. No.: B13715625
M. Wt: 464.7 g/mol
InChI Key: CCAUHNNBZCCEMU-UHFFFAOYSA-N
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Description

3,4,5-Trihydroxybenzoic acid stearyl ester (THS), also known as octadecyl gallate (CAS 10361-12-3), is a long-chain alkyl ester derived from gallic acid (3,4,5-trihydroxybenzoic acid). Its molecular formula is C₂₅H₄₂O₅, with a molecular weight of 422.60 g/mol . Structurally, it consists of a gallic acid backbone esterified with a stearyl (C₁₈) alcohol group, conferring high lipophilicity (XLogP3 = 9.1) .

THS is primarily utilized as an antioxidant in cosmetics, pharmaceuticals, and food products due to its ability to inhibit oxidation reactions. Its long alkyl chain enhances lipid solubility, making it suitable for stabilizing lipid-rich formulations . Additionally, it serves as a reagent in organic synthesis for introducing functional groups .

Properties

Molecular Formula

C28H48O5

Molecular Weight

464.7 g/mol

IUPAC Name

octadecyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C28H48O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-33-28(29)24-22-25(30-2)27(32-4)26(23-24)31-3/h22-23H,5-21H2,1-4H3

InChI Key

CCAUHNNBZCCEMU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)OC)OC)OC

Origin of Product

United States

Preparation Methods

General Synthetic Route

The preparation of 3,4,5-trihydroxybenzoic acid stearyl ester typically involves an esterification reaction between gallic acid and stearyl alcohol. This process is catalyzed by acid catalysts or coupling agents under controlled conditions to form the ester bond between the carboxyl group of gallic acid and the hydroxyl group of stearyl alcohol.

Detailed Esterification Procedure

  • Reactants:

    • Gallic acid (3,4,5-trihydroxybenzoic acid)
    • Stearyl alcohol (octadecanol)
  • Catalysts:

    • Commonly used acid catalysts such as sulfuric acid or p-toluenesulfonic acid
    • Alternatively, coupling agents like dicyclohexylcarbodiimide (DCC) can be used for milder conditions
  • Solvents:

    • Organic solvents such as toluene, dichloromethane, or ethyl acetate are often employed to dissolve reactants and facilitate the reaction
  • Reaction Conditions:

    • The mixture is refluxed under anhydrous conditions to drive the esterification forward by removing water formed during the reaction, often using a Dean-Stark apparatus
    • Reaction temperature typically ranges between 100°C to 140°C depending on the solvent and catalyst used
    • Reaction time varies from several hours to overnight to ensure complete conversion
  • Work-up:

    • After completion, the reaction mixture is cooled and washed to remove residual acid catalyst and unreacted starting materials
    • The crude product is purified by recrystallization or column chromatography to obtain pure 3,4,5-trihydroxybenzoic acid stearyl ester

Alternative Synthetic Approaches

  • Acyl Chloride Method:

    • Gallic acid can be converted into gallic acid chloride using reagents like thionyl chloride (SOCl2)
    • The gallic acid chloride then reacts with stearyl alcohol under basic conditions to form the ester
    • This method offers higher reaction rates but requires careful handling of reactive acyl chlorides
  • Enzymatic Esterification:

    • Lipase-catalyzed esterification has been explored for selective and mild synthesis
    • This biocatalytic method operates under ambient temperatures and avoids harsh chemicals, enhancing the environmental friendliness of the process

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents Conditions Advantages Disadvantages
Direct Acid-Catalyzed Esterification Gallic acid, Stearyl alcohol, Acid catalyst (H2SO4, p-TSA) Reflux 100-140°C, Dean-Stark apparatus Simple setup, widely used Long reaction time, acid corrosion risk
Acyl Chloride Method Gallic acid chloride, Stearyl alcohol, Base Room temp to mild heating Faster reaction, higher yield Requires hazardous reagents
Enzymatic Esterification Gallic acid, Stearyl alcohol, Lipase enzyme Ambient temperature, mild conditions Eco-friendly, selective Enzyme cost, longer reaction time

Research Findings and Applications Related to Preparation

  • The esterification of gallic acid with long-chain alcohols like stearyl alcohol enhances the lipophilicity of the molecule, improving its compatibility with oil-based cosmetic and pharmaceutical formulations.
  • Studies indicate that the antioxidant properties of gallic acid are retained in the esterified form, making 3,4,5-trihydroxybenzoic acid stearyl ester effective in stabilizing polymers and preventing oxidative degradation in cosmetic products.
  • Molecular docking studies on benzoic acid derivatives, including gallic acid esters, suggest potential biological activities such as antiviral effects, which may influence the design of synthesis routes for bioactive formulations.
  • The purity and yield of the ester are critically dependent on reaction parameters such as catalyst choice, temperature, and solvent system, with acid-catalyzed methods being the most common industrial approach due to scalability.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trihydroxybenzoic acid stearyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,4,5-Trihydroxybenzoic acid stearyl ester (THS), also known as octadecyl gallate, is a versatile compound with a variety of applications, stemming from its unique antioxidant properties . It is the stearyl ester of 3,4,5-trihydroxybenzoic acid, also known as gallic acid .

Chemical Properties

  • Molecular Formula The molecular formula of 3,4,5-Trihydroxybenzoic acid stearyl ester is C25H42O5 . Another source gives the formula C28H48O5 .
  • Molecular Weight It has a molecular weight of 422.5980 g/mol . Another source states the molecular weight as 464.7 g/mol .
  • Description It appears as a white to off-white powder or solid .
  • Refractive Index It has a refractive index of 1.519 .
  • Solubility It is dispersible and compatible with fats .

Scientific Research Applications

3,4,5-Trihydroxybenzoic acid (THBA) is a phenolic compound known for antioxidant, antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects .

  • Photoelectrochemical Method THBA can be used in a photoelectrochemical method for its amperometric determination in different samples. This method utilizes a photoelectrochemical platform based on a glass slide coated with fluorine-doped tin oxide, modified with cadmium sulfide and poly(D-glucosamine), and exposed to a light-emitting diode (LED) lamp .
  • ** wines and teas analysis** The photoelectrochemical platform has been successfully applied to determine 3,4,5-trihydroxybenzoic acid in wine and tea samples, with recoveries between 95.88 and 101.72% .
  • Scanning electrochemical microscopy (SECM) SECM images were performed with a Sensolytics base coupled to a bi-potentiostat/galvanostat. The SECM measurements were performed with the aid of a platinum microelectrode of 25 μm diameter .
  • Preparation of commercial samples and p-DG-CdS/FTO sensor application The application of the p-DG-CdS/FTO sensor was performed in commercial samples of tea sachets and wines. The samples were obtained from a local supermarket and prepared by adapting the methodology used in previously published works .

Mechanism of Action

The mechanism by which 3,4,5-Trihydroxybenzoic acid stearyl ester exerts its effects involves its interaction with various molecular targets and pathways. The phenolic hydroxyl groups can chelate with metal ions, forming stable complexes that inhibit oxidative processes. Additionally, the ester moiety can interact with lipid membranes, enhancing the compound’s bioavailability and stability .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) XLogP3 Melting Point (°C) Key Features
THS 10361-12-3 C₂₅H₄₂O₅ 422.60 9.1 95 Long-chain (C₁₈), high lipophilicity
Propyl gallate 121-79-9 C₁₀H₁₂O₅ 212.21 1.7 150 Short-chain (C₃), moderate solubility
Ethyl gallate 831-61-8 C₉H₁₀O₅ 198.17 1.2 152–154 Polar, used in analytical assays
Hexadecyl gallate (cetyl) 5026-65-3 C₂₃H₃₈O₅ 394.55 8.2 89–91 Intermediate chain (C₁₆)

Key Observations :

  • Lipophilicity : THS exhibits the highest XLogP3 (9.1) due to its C₁₈ chain, followed by cetyl (C₁₆, 8.2) and propyl (C₃, 1.7) .
  • Thermal Stability : THS has a lower melting point (95°C) compared to shorter-chain esters like propyl gallate (150°C), likely due to reduced crystallinity from its long alkyl chain .

Functional Insights :

  • THS : Excels in lipid-rich environments (e.g., creams, oils) due to its lipophilicity. Used in formulations requiring prolonged oxidative stability .
  • Propyl gallate : Widely used in food and cosmetics but restricted in some regions due to toxicity concerns .
  • Ethyl gallate: Preferred in laboratory settings for quantifying polyphenols via spectrophotometry .

Q & A

Q. What are the key physicochemical properties of THS, and how do they influence experimental design?

THS (C₂₅H₄₂O₅, MW 422.60) has a density of 1.048 g/cm³, melting point of 95°C, and boiling point of 583°C. These properties are critical for purification (e.g., recrystallization or chromatography) and storage conditions (e.g., avoiding thermal degradation). Techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can assess thermal stability, while HPLC or GC-MS ensures purity .

Q. How can THS be synthesized, and what analytical methods confirm its structural integrity?

THS is synthesized via esterification of gallic acid with stearyl alcohol using acid catalysts (e.g., H₂SO₄) under reflux. Post-synthesis, nuclear magnetic resonance (NMR) (¹H/¹³C) and Fourier-transform infrared spectroscopy (FTIR) validate the ester bond formation. Mass spectrometry (MS) confirms molecular weight. Purity is quantified via reverse-phase HPLC with UV detection at 270 nm .

Q. What in vitro assays are suitable for preliminary evaluation of THS’s antioxidant activity?

Use radical scavenging assays (DPPH, ABTS) to measure IC₅₀ values, comparing THS to standards like butylated hydroxytoluene (BHT). Ferric reducing antioxidant power (FRAP) and lipid peroxidation inhibition assays (e.g., β-carotene bleaching) in lipid-rich matrices (e.g., biodiesel) can model real-world efficacy .

Advanced Research Questions

Q. How can researchers design stability studies for THS under varying environmental conditions?

Conduct accelerated stability testing by exposing THS to controlled stressors:

  • Thermal : Incubate at 40–60°C and monitor degradation via HPLC.
  • Photolytic : Use UV/visible light chambers (ICH Q1B guidelines).
  • Oxidative : Expose to H₂O₂ or radical initiators (e.g., AAPH). Kinetic modeling (Arrhenius equation) predicts shelf-life under ambient conditions .

Q. What methodologies assess THS’s cytotoxic and mutagenic potential?

  • Cytotoxicity : MTT assay on human cell lines (e.g., HepG2) to determine IC₅₀.
  • Mutagenicity : Ames test (Salmonella typhimurium strains TA98/TA100) with metabolic activation (S9 mix).
  • Acute Toxicity : Reference LD₅₀ data from structurally similar gallates (e.g., propyl gallate LD₅₀ = 2100 mg/kg in rats) to estimate safe dosing ranges .

Q. How can structure-activity relationship (SAR) studies optimize THS’s bioactivity?

  • Analog Synthesis : Replace the stearyl chain with shorter/longer alkyl groups (e.g., ethyl, octyl) to study solubility-bioactivity trade-offs.
  • QSAR Modeling : Use descriptors like logP, polar surface area, and Hammett constants to correlate structure with antioxidant/antimicrobial activity. Validate predictions via in vitro assays .

Q. What advanced techniques characterize THS’s interaction with biomacromolecules?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics with proteins (e.g., albumin).
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or DNA to predict membrane permeability or genotoxicity.
  • Synchrotron XRD : Resolve crystal structures of THS-enzyme complexes (e.g., cyclooxygenase) .

Data Contradictions and Resolution

  • Antioxidant Efficacy in Lipid vs. Aqueous Systems : THS’s long alkyl chain enhances lipid solubility but may reduce bioavailability in aqueous environments. Resolve by testing in dual-phase systems (e.g., emulsions) and adjusting formulation parameters (e.g., surfactants) .
  • Toxicity Discrepancies : Propyl gallate shows reproductive toxicity in rodents, but THS’s larger size may limit absorption. Conduct comparative ADME studies (absorption, distribution, metabolism, excretion) using radiolabeled THS .

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